molecular formula C10H9BrF2O2 B1414348 Ethyl 3-bromo-4,5-difluorophenylacetate CAS No. 1807187-48-9

Ethyl 3-bromo-4,5-difluorophenylacetate

Cat. No. B1414348
M. Wt: 279.08 g/mol
InChI Key: CPHWWCKBXRWMGF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4,5-difluorophenylacetate is a chemical compound belonging to the class of phenylacetate derivatives . It appears as a white crystalline solid and finds applications in medical, environmental, and industrial research 1.



Synthesis Analysis

The synthesis of Ethyl 3-bromo-4,5-difluorophenylacetate involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it likely follows standard organic synthesis principles. Researchers may employ methods such as esterification , halogenation , or fluorination to achieve the desired product.



Molecular Structure Analysis

The molecular formula of Ethyl 3-bromo-4,5-difluorophenylacetate is C10H9BrF2O2 , with a molecular weight of 279.08 g/mol 2. The compound consists of a phenyl ring substituted with bromine, two fluorine atoms, and an ethyl ester group.



Chemical Reactions Analysis


  • Ester Hydrolysis : Under acidic or basic conditions, the ester linkage can undergo hydrolysis to yield the corresponding carboxylic acid and ethanol.

  • Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, leading to the replacement of the bromine with other nucleophiles.

  • Fluorination Reactions : The difluorophenyl group may undergo fluorination reactions to introduce additional fluorine atoms.



Physical And Chemical Properties Analysis


  • Melting Point : The compound exists as a white crystalline solid and likely has a characteristic melting point.

  • Solubility : It may exhibit solubility in organic solvents due to its ester functionality.

  • Stability : Stability under various conditions (temperature, light, etc.) is crucial for practical applications.


Safety And Hazards


  • Hazard Statements : The compound may pose risks to health. For instance, it could be harmful if ingested (H302), cause skin irritation (H315), eye irritation (H320), or respiratory irritation (H335).

  • Precautionary Measures : Handling precautions include avoiding contact with skin and eyes, proper ventilation, and using appropriate personal protective equipment.


Future Directions

Research avenues related to Ethyl 3-bromo-4,5-difluorophenylacetate could include:



  • Biological Activity : Investigate its potential as a drug candidate or probe for biological studies.

  • Synthetic Modifications : Explore derivatization strategies to enhance its properties.

  • Environmental Impact : Assess its environmental fate and toxicity.


properties

IUPAC Name

ethyl 2-(3-bromo-4,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHWWCKBXRWMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4,5-difluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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